N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMT-3 and is a member of the benzo[d]thiazole family of compounds. CMT-3 has been extensively studied for its potential use in cancer treatment, bone disorders, and inflammation.
Scientific Research Applications
Synthesis and Chemical Properties
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide and its derivatives are involved in various synthetic processes in chemical research. For instance, the synthesis of azoles incorporating a sulfonamide moiety, as described by Farag et al. (2012), highlights the compound's role in creating anticonvulsant agents. Similarly, research by Abbasi et al. (2019) explores its use in synthesizing enzyme inhibitors, showcasing its potential in biomedical applications.
Pharmacological Applications
While excluding drug use, dosage, and side effects, it's noteworthy that compounds like N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide often find applications in pharmacology. For example, Chohan et al. (2003) investigated zinc complexes of benzothiazole-derived Schiff bases with antimicrobial activity, which points to its potential in developing new antimicrobial agents.
Anticancer Research
The compound and its derivatives are also studied for their anticancer properties. The study by Havrylyuk et al. (2010) on 4-thiazolidinones containing benzothiazole moiety for antitumor screening is a significant example of this application. These kinds of studies are crucial for the development of new anticancer drugs.
Metabolic Studies
Research on the metabolism of similar compounds is another important application. The work by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the metabolic pathways and possible interactions of these compounds within biological systems.
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-10-7-11(18)8-14-16(10)20-17(25-14)19-15(21)9-26(22,23)13-5-3-12(24-2)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCWAHJBNOBVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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